![molecular formula C27H34Cl2N2O2 B4960806 1-(benzyloxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4960806.png)
1-(benzyloxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol dihydrochloride
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Overview
Description
1-(Benzyloxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol dihydrochloride, also known as BDP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDP is a beta-adrenergic receptor antagonist, which means it can block the effects of adrenaline and other similar hormones in the body.
Scientific Research Applications
1-(benzyloxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol dihydrochloride has been studied for its potential therapeutic applications in several areas, including cardiovascular disease, cancer, and neurological disorders. In cardiovascular disease, 1-(benzyloxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol dihydrochloride has been shown to reduce hypertension and improve heart function. In cancer, 1-(benzyloxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol dihydrochloride has been investigated for its ability to inhibit tumor growth and metastasis. In neurological disorders, 1-(benzyloxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol dihydrochloride has been studied for its potential as a neuroprotective agent.
Mechanism of Action
1-(benzyloxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol dihydrochloride works by blocking the beta-adrenergic receptors in the body, which are responsible for the effects of adrenaline and other similar hormones. By blocking these receptors, 1-(benzyloxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol dihydrochloride can reduce the effects of stress on the body, which can have a range of therapeutic benefits.
Biochemical and Physiological Effects
1-(benzyloxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol dihydrochloride has been shown to have several biochemical and physiological effects in the body. These include reducing blood pressure, improving heart function, inhibiting tumor growth and metastasis, and protecting neurons from damage. These effects are mediated by the blocking of beta-adrenergic receptors in the body.
Advantages and Limitations for Lab Experiments
1-(benzyloxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol dihydrochloride has several advantages for lab experiments, including its ability to selectively block beta-adrenergic receptors and its potential therapeutic applications. However, 1-(benzyloxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol dihydrochloride also has limitations, including its complex synthesis method and potential toxicity at high doses.
Future Directions
There are several future directions for research on 1-(benzyloxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol dihydrochloride, including investigating its potential as a therapeutic agent in cardiovascular disease, cancer, and neurological disorders. Additionally, further research is needed to understand the mechanisms underlying its effects on the body and to develop more efficient synthesis methods for 1-(benzyloxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol dihydrochloride. Overall, 1-(benzyloxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol dihydrochloride has the potential to be a valuable tool for scientific research and a promising therapeutic agent for a range of diseases.
Synthesis Methods
The synthesis of 1-(benzyloxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol dihydrochloride involves several steps, including the protection of the hydroxyl group, the formation of the piperazine ring, and the deprotection of the hydroxyl group. The final product is obtained as a dihydrochloride salt. The synthesis of 1-(benzyloxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol dihydrochloride is a complex process that requires expertise in organic chemistry and access to specialized equipment.
properties
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-3-phenylmethoxypropan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O2.2ClH/c30-26(22-31-21-23-10-4-1-5-11-23)20-28-16-18-29(19-17-28)27(24-12-6-2-7-13-24)25-14-8-3-9-15-25;;/h1-15,26-27,30H,16-22H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGHVWDGDBHCLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COCC2=CC=CC=C2)O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzhydrylpiperazin-1-yl)-3-phenylmethoxypropan-2-ol;dihydrochloride |
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